4-Hydroxy Propafenone-d5 Hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
4-Hydroxy Propafenone-d5 Hydrochloride is systematically named 1-[4-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one hydrochloride (CAS 1189863-32-8). This designation reflects its deuterated structure, where five deuterium atoms replace hydrogen atoms in specific positions of the parent compound, 4-Hydroxy Propafenone Hydrochloride (CAS 86383-31-5). The compound is also recognized by synonyms such as This compound and 1-[4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone-d5 Hydrochloride .
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃D₅ClNO₄ |
| Molecular Weight | 398.94 g/mol |
| IUPAC Name | 1-[4-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one hydrochloride |
| CAS Number | 1189863-32-8 |
Key structural features include a hydroxyl group at the 4-position of the phenyl ring, a deuterated propoxy chain (positions 1,1,2,3,3), and a propylamino substituent.
Deuterium Labeling Strategy: Positional Specificity and Isotopic Purity
The deuterium labeling strategy targets the propoxy chain of 4-Hydroxy Propafenone, with substitutions at positions 1,1,2,3,3 (Figure 1). This pattern ensures minimal interference with critical functional groups while enabling precise tracing in metabolic studies.
Positional Specificity :
- Deuterated Sites : Five deuterium atoms replace hydrogen atoms in the propylamino-propoxy group.
- Unlabeled Regions : The phenyl rings, ketone group, and hydroxyl substituents remain non-deuterated.
Isotopic Purity :
Analytical data confirm 98.4% d5 isotopic purity , with minor contributions from lower deuterated isotopologues (e.g., d4: 7.46%, d3: 0.14%). This high purity ensures reliable quantification in isotope dilution assays.
Comparative Structural Analysis with Non-Deuterated 4-Hydroxy Propafenone
The deuterated compound retains the core structure of its non-deuterated counterpart but exhibits distinct mass and vibrational properties due to isotopic substitution.
| Feature | This compound | 4-Hydroxy Propafenone Hydrochloride |
|---|---|---|
| Molecular Weight | 398.94 g/mol | 393.90 g/mol |
| Propoxy Chain | Pentadeuterated | Protonated |
| Metabolic Stability | Enhanced due to kinetic isotope effect | Standard metabolic pathway |
| Chromatographic Behavior | Retention time shift in LC-MS/MS | Baseline retention |
The deuterium substitution does not alter the compound’s hydrogen-bonding capacity or electrophilic sites , preserving its pharmacodynamic properties for analytical applications.
Crystallographic and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Deuterium substitution shifts proton signals in the propoxy chain. For example, the CH₂ groups adjacent to deuterium exhibit reduced splitting patterns compared to the non-deuterated form.
- ¹³C NMR : Carbon resonances for deuterated methyl and methylene groups are shifted downfield due to the isotope effect .
| NMR Parameter | This compound | 4-Hydroxy Propafenone Hydrochloride |
|---|---|---|
| Propoxy CH₂ (δ) | ~3.90–4.32 ppm (¹H) | ~3.33–4.08 ppm (¹H) |
| Propoxy C (δ) | ~60–70 ppm (¹³C) | ~70–80 ppm (¹³C) |
FT-IR Spectroscopy :
- O-H Stretching : Broad peak at ~3200–3500 cm⁻¹ (phenolic and hydroxyl groups).
- C=O Stretching : Sharp peak at ~1700 cm⁻¹ (ketone group).
X-Ray Diffraction (XRD) :
Crystallographic data for propafenone hydrochloride microspheres reveal ordered structures, but specific XRD patterns for the deuterated form remain unpublished.
Mass Spectrometric Fragmentation Patterns and Deuterium Isotope Effects
Mass Spectrometric Behavior
The compound undergoes fragmentation dominated by cleavage of the propoxy chain and loss of the deuterated propylamino group .
| Fragmentation Pathway | m/z (Relative Intensity) | Isotopic Pattern |
|---|---|---|
| [M + H]⁺ | 400.2 (base peak) | ¹⁰⁰% |
| [M - HCl]⁺ | 363.2 (45%) | ¹⁰⁰% |
| Propoxy Chain Loss | 277.1 (30%) | ¹⁰⁰% |
Deuterium Isotope Effects :
Properties
CAS No. |
1189863-32-8 |
|---|---|
Molecular Formula |
C21H28ClNO4 |
Molecular Weight |
398.939 |
IUPAC Name |
1-[4-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H/i14D2,15D2,18D; |
InChI Key |
WKRSKHMUIJZGKZ-CHHLNNTKSA-N |
SMILES |
CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Synonyms |
1-[4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenl]-3-phenyl-1-propanone-_x000B_d5 Hydrochloride; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Propafenone-d5 Hydrochloride involves the incorporation of deuterium into the 4-Hydroxy Propafenone Hydrochloride molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Propafenone-d5 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Applications
1.1 Antiarrhythmic Activity
4-Hydroxy Propafenone-d5 Hydrochloride retains the antiarrhythmic properties of its non-deuterated counterpart. It acts by blocking sodium channels and has been studied for its effects on cardiac action potentials and conduction velocity. Research indicates that deuteration may enhance the stability and efficacy of the drug, potentially leading to improved therapeutic outcomes in patients with arrhythmias .
1.2 Drug Metabolism Studies
The deuterated form is particularly useful in pharmacokinetic studies. Deuterium substitution can slow down metabolic processes, allowing researchers to study drug metabolism pathways more effectively. It is often employed in mass spectrometry to trace metabolic pathways and quantify drug concentrations in biological samples .
Analytical Chemistry Applications
2.1 Mass Spectrometry
this compound serves as an internal standard in mass spectrometric analyses due to its unique isotopic signature. This property enables accurate quantification of propafenone levels in biological fluids, facilitating pharmacokinetic studies .
Table 1: Comparison of Analytical Techniques Using this compound
| Technique | Application | Advantages |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of propafenone in plasma | High sensitivity and specificity |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of metabolic products | Effective for volatile compounds |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Provides detailed molecular information |
Case Studies
3.1 Cardiovascular Research
A study conducted on the effects of this compound on cardiac cells demonstrated its efficacy in modulating ion channel activity, which is crucial for maintaining normal heart rhythm. The study utilized both in vitro and in vivo models to assess the compound's impact on cardiac function .
3.2 Drug Interaction Studies
Another investigation focused on the interactions between this compound and various cytochrome P450 enzymes. The findings revealed that deuteration significantly alters the enzyme kinetics, providing insights into potential drug-drug interactions that could affect therapeutic efficacy .
Mechanism of Action
The mechanism of action of 4-Hydroxy Propafenone-d5 Hydrochloride is similar to that of 4-Hydroxy Propafenone Hydrochloride. It works by slowing the influx of sodium ions into cardiac muscle cells, reducing the excitability of these cells. This action helps in managing arrhythmias by stabilizing the cardiac rhythm .
Comparison with Similar Compounds
Structural and Functional Analogues
Propafenone Hydrochloride
- Molecular Formula: C21H27ClNO3
- Molecular Weight : 377.90 g/mol
- Key Differences : Lacks the hydroxyl group at the 4-position and deuterium substitution. Used therapeutically as a sodium channel blocker for arrhythmia management .
5-Hydroxy Propafenone-d5 Hydrochloride
- Molecular Formula: C21H23D5ClNO4
- Molecular Weight : 398.94 g/mol
- Key Differences : Differs in the position of the hydroxyl group (5-position vs. 4-position). Both are deuterated metabolites but exhibit distinct metabolic pathways and retention times in chromatographic analyses .
Depropylamino Hydroxy Propafenone-d5
- Molecular Formula : C18H15D5O4
- Molecular Weight : 305.38 g/mol
- Key Differences: Lacks the propylamino side chain, resulting in reduced sodium channel affinity. Used to study metabolic dealkylation pathways .
Propafenone-d5 Hydrochloride (Non-hydroxylated deuterated form)
- Molecular Formula: C21H23D5ClNO3
- Molecular Weight : 382.94 g/mol
- Key Differences : Absence of the hydroxyl group limits its use to parent drug quantification rather than metabolite analysis .
Physicochemical and Analytical Properties
Research and Regulatory Considerations
- Deuterated vs. Non-deuterated Analogs: Deuterated compounds like 4-Hydroxy Propafenone-d5 HCl are essential for minimizing isotopic interference in mass spectrometry, enabling precise quantification in biological matrices. Non-deuterated versions lack this analytical advantage .
- Regulatory Status: Deuterated standards are classified as research tools and are restricted to authorized laboratories. For example, Cayman Chemical’s 4-hydroxy McPT (hydrochloride) is available only to certified forensic and academic institutions , a policy aligning with the distribution of 4-Hydroxy Propafenone-d5 HCl .
- Stability and Storage: Most deuterated propafenone derivatives require storage at -20°C to maintain stability, whereas non-deuterated forms may have less stringent requirements .
Functional Comparisons in Drug Metabolism
- Hydroxylation Position: The 4-hydroxy derivative exhibits distinct cytochrome P450 (CYP) enzyme interactions compared to the 5-hydroxy isomer. This positional difference affects metabolic clearance rates and interaction potentials with other drugs .
Q & A
Q. What are the key considerations for synthesizing and characterizing 4-Hydroxy Propafenone-d5 Hydrochloride?
Methodological Answer:
- Synthesis : The deuterated analog is typically synthesized via isotopic exchange or by incorporating deuterium-labeled precursors during synthesis. For example, deuterated propyl groups (e.g., [propyl-2,2,3,3,3-²H₅]) are introduced to replace hydrogen atoms in the parent compound .
- Characterization : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₁H₂₃D₅ClNO₄; MW 398.94) and isotopic purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, helps verify structural integrity and deuterium placement .
Q. How does this compound interact with sodium channels in cardiac cells?
Methodological Answer:
- Mechanism : The compound binds preferentially to open-state voltage-gated sodium channels (Nav1.5), inhibiting ion conductance and prolonging action potential duration. The deuterium label allows precise tracking of binding kinetics via isotopic labeling in molecular dynamics simulations .
- Experimental Design : Use patch-clamp electrophysiology to measure ion current inhibition. Compare results with non-deuterated Propafenone to assess isotopic effects on binding affinity .
Advanced Research Questions
Q. How can researchers design metabolic studies to identify and quantify this compound and its metabolites?
Methodological Answer:
- LC-MS/MS Workflow :
- Sample Preparation : Use deuterated internal standards (e.g., d5-alverine in ) to normalize extraction efficiency.
- Chromatography : Optimize reverse-phase columns (C18) with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to separate hydroxylated and glucuronidated metabolites .
- Detection : Monitor transitions such as m/z 398.94 → fragment ions for the parent compound and m/z 538.6 for glucuronidated metabolites (e.g., 5-Hydroxy Propafenone-d5 β-D-glucuronide) .
- Data Analysis : Apply weighted linear regression (1/x²) for calibration curves to account for heteroscedasticity in metabolite quantification .
Q. What experimental strategies resolve contradictions in pharmacokinetic variability observed with deuterated Propafenone analogs?
Methodological Answer:
- Case Study : reports high inter-individual variability (CV ~300%) in alverine pharmacokinetics. For this compound:
- Population PK Modeling : Use nonlinear mixed-effects models (NONMEM) to distinguish between metabolic enzyme polymorphisms (e.g., CYP2D6 activity) and formulation effects .
- Metabolite Profiling : Quantify major metabolites (e.g., glucuronides) to identify saturation of metabolic pathways or enterohepatic recirculation .
- Validation : Cross-validate results with stable isotope-labeled internal standards to minimize analytical variability .
Q. How does deuterium labeling impact the stability and degradation pathways of this compound?
Methodological Answer:
- Stability Studies :
- Storage : Maintain at 2–8°C in amber vials to prevent photodegradation. Monitor purity via HPLC over 36 months to assess degradation (e.g., depropylamino impurities) .
- Stress Testing : Expose the compound to heat (40–60°C), acidic/basic conditions, and oxidants (H₂O₂) to identify degradation products (e.g., Depropylamino Hydroxy Propafenone-d5, MW 305.38) .
- Kinetic Isotope Effect (KIE) : Deuterium at specific positions (e.g., propyl chain) may reduce oxidative metabolism rates, extending half-life .
Specialized Methodological Challenges
Q. How can researchers validate analytical methods for detecting trace impurities in this compound batches?
Methodological Answer:
Q. What advanced techniques elucidate the role of this compound in modulating cardiac ion channel isoforms?
Methodological Answer:
- Cryo-EM and X-ray Crystallography : Resolve the compound’s binding site on Nav1.5 channels at near-atomic resolution. Compare with Nav1.7 (neuronal isoform) to assess selectivity .
- Electrophysiology : Use HEK293 cells expressing mutant Nav1.5 channels (e.g., ΔPhe1760) to probe structural determinants of binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
